Cas no 831-82-3 (4-Phenoxyphenol)

4-Phenoxyphenol is a phenolic compound characterized by its biphenyl ether structure, featuring a hydroxyl group and a phenoxy substituent. This compound is valued for its role as an intermediate in organic synthesis, particularly in the production of polymers, agrochemicals, and pharmaceuticals. Its chemical stability and reactivity make it suitable for use in cross-coupling reactions and as a building block for more complex molecules. Additionally, 4-Phenoxyphenol exhibits antioxidant properties, which can be leveraged in material science to enhance durability. The compound is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial applications. Proper handling and storage are recommended due to its potential sensitivity to oxidation.
4-Phenoxyphenol structure
4-Phenoxyphenol structure
Product Name:4-Phenoxyphenol
CAS No:831-82-3
MF:C12H10O2
MW:186.206603527069
MDL:MFCD00002331
CID:40039
PubChem ID:24853827
Update Time:2026-02-25

4-Phenoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 4-Phenoxyphenol
    • 4-HYDROXYDIPHENYL ETHER
    • Hydroquinone monophenyl ether
    • p-Phenoxyphenol
    • Phenol, 4-phenoxy-
    • p-Hydroxydiphenyl ether
    • Phenol, p-phenoxy-
    • 4-(phenyloxy)phenol
    • D83R742GJR
    • ZSBDGXGICLIJGD-UHFFFAOYSA-N
    • 4-phenoxyphenol methanol clathrate
    • 4-phenoxy-phenol
    • 4-phenoxy phenol
    • 4-(Phenoxy)phenol
    • 4-(phenoxy)-phenol
    • PubChem22528
    • DSSTox_CID_2127
    • 2_vac_100K
    • DSSTox_RID_76498
    • 2_vac_293K
    • DSSTox_GS
    • 4-Phenoxyphenol (ACI)
    • Phenol, p-phenoxy- (6CI, 7CI, 8CI)
    • NSC 25027
    • 4-phenoxyphenol acetone clathrate
    • 4-Phenoxyphenol, 99%
    • UNII-D83R742GJR
    • BDBM398051
    • FT-0645037
    • SCHEMBL74847
    • Q17310077
    • AC-907/25014304
    • MFCD00002331
    • NCGC00257532-01
    • Z104478356
    • AKOS000119371
    • BIF-44
    • NSC25027
    • DTXCID802127
    • 4-Hydroxydiphenyl Ether; Hydroquinone Monophenyl Ether; NSC 25027; p-Hydroxydiphenyl Ether; p-Phenoxyphenol; Phenol, p-phenoxy- (6CI,7CI,8CI)
    • 831-82-3
    • Tox21_302190
    • P0950
    • CGA-26021
    • NSC-25027
    • STR06800
    • CS-B0818
    • F21246
    • A840521
    • W-104150
    • SY001783
    • US10322118, Entry 9
    • EINECS 212-611-1
    • CHEMBL224318
    • CAS-831-82-3
    • NS00014371
    • HX8
    • DTXSID2022127
    • CHEBI:39264
    • PS-8471
    • EN300-20480
    • DB-028997
    • GLXC-10547
    • MDL: MFCD00002331
    • Inchi: 1S/C12H10O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H
    • InChI Key: ZSBDGXGICLIJGD-UHFFFAOYSA-N
    • SMILES: OC1C=CC(OC2C=CC=CC=2)=CC=1
    • BRN: 2047182

Computed Properties

  • Exact Mass: 186.06800
  • Monoisotopic Mass: 186.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 29.5
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.1032 (rough estimate)
  • Melting Point: 83.0 to 86.0 deg-C
  • Boiling Point: 167°C/3mmHg(lit.)
  • Flash Point: Fahrenheit: 338 ° f
    Celsius: 170 ° c
  • Refractive Index: 1.6010 (estimate)
  • Solubility: toluene: 0.1 g/mL, clear
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.46000
  • LogP: 3.18450
  • Solubility: Insoluble in water, soluble in benzene, ether and other organic solvents.

4-Phenoxyphenol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Inert atmosphere,Room Temperature
  • Packing Group:I; II; III
  • Risk Phrases:R36/37/38

4-Phenoxyphenol Customs Data

  • HS CODE:29095090
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Phenoxyphenol Pricemore >>

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4-Phenoxyphenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Oxygen Solvents: Ethanol ;  12 - 24 h, rt
Reference
Red light-induced highly efficient aerobic oxidation of organoboron compounds using spinach as a photocatalyst
Yan, Peng; et al, Green Chemistry, 2022, 24(23), 9263-9268

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  rt → 120 °C; 0.5 h, 120 °C
1.2 Catalysts: Cuprous chloride ;  120 °C → 180 °C
1.3 180 °C; 9 h, 180 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Study on synthesis of pyriproxyfen
He, Xi-hui; et al, Xihua Daxue Xuebao, 2007, 26(4), 34-35

Production Method 3

Reaction Conditions
1.1 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Methanol ;  24 h, 25 °C
Reference
Solvent-switchable regioselective 1,2- or 1,6-addition of quinones with boronic acids
Xia, Qi; et al, Chemical Communications (Cambridge, 2023, 59(54), 8416-8419

Production Method 4

Reaction Conditions
1.1 Reagents: 1-Decanethiol ,  Hexamethyldisilazane Catalysts: N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Tetrahydrofuran ,  Hexane ;  3 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 30 min, rt
Reference
Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes
Shigeno, Masanori; et al, Organic Chemistry Frontiers, 2022, 9(14), 3656-3663

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Acetic acid ,  Water
Reference
Thyroxine analogs. XII. Deiodination of iodophenyl phenyl ethers with hydriodic acid
Jorgensen, Eugene C.; et al, Journal of Organic Chemistry, 1964, 29(11), 3396-8

Production Method 6

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  1 - 3 h, rt
Reference
Design, synthesis and insecticidal evaluation of aryloxy dihaloropropene derivatives
Yang, Ji-Chun; et al, Bioorganic & Medicinal Chemistry, 2016, 24(3), 383-390

Production Method 7

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Palladium-Mediated Site-Selective C-H Radio-iodination
Dubost, Emmanuelle; et al, Organic Letters, 2018, 20(19), 6302-6305

Production Method 8

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium borohydride Solvents: Ethanol
Reference
Iodothyronine Deiodinase Mimics. Deiodination of o,o'-Diiodophenols by Selenium and Tellurium Reagents
Vasil'ev, Andrei A.; et al, Journal of Organic Chemistry, 1998, 63(12), 3911-3917

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide
Reference
The synthesis of N-(4-phenoxyphenoxyethyl)-O-ethylcarbamate (fenoxycarb)
Kvartskhava, G.; et al, Izvestiya Akademii Nauk Gruzii, 2000, 26(1-2), 83-87

Production Method 10

Reaction Conditions
1.1 Catalysts: Zinc Solvents: Dimethylformamide ;  3.5 min
Reference
Zinc-catalyzed Williamson ether synthesis in the absence of base
Paul, Satya; et al, Tetrahedron Letters, 2004, 45(48), 8825-8829

Production Method 11

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Boric acid (H3BO3) Catalysts: Palladium diacetate ,  [3,6-Dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]bis(1,1-dimethyl… Solvents: N-Methyl-2-pyrrolidone ;  24 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid
Song, Zhi-Qiang; et al, Organic Letters, 2020, 22(21), 8470-8474

Production Method 12

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: Rhodium, bis[μ-(acetato-κO:κO′)]bis(acetato-κO)bis(2,2′-bipyridine-κN1,κN1′)di-,… Solvents: Dimethylformamide ;  18 h, 1 atm, rt
Reference
Bimetallic Photoredox Catalysis: Visible Light-Promoted Aerobic Hydroxylation of Arylboronic Acids with a Dirhodium(II) Catalyst
Yang, Hsiang-Ming; et al, Journal of Organic Chemistry, 2020, 85(4), 2040-2047

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Graphene (oxide) Solvents: Water ;  rt; 5 min, rt
Reference
Graphene Oxide as a Carbocatalyst for Sustainable ipso-Hydroxylation of Arylboronic Acids: A Simple and Straightforward Strategy To Access Phenols
Karthik, Murugan; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(9), 9028-9034

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Improvement on synthesis of 4-phenoxyphenol
Gao, Yong-hong; et al, Huaxue Shijie, 2007, 48(7), 418-420

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2294849-98-0 (graphene oxide supported) Solvents: Dimethylformamide ;  24 h, 100 °C
Reference
A new strategy to design a graphene oxide supported palladium complex as a new heterogeneous nanocatalyst and application in carbon-carbon and carbon-heteroatom cross-coupling reactions
Bahrami, Kiumars ; et al, Applied Organometallic Chemistry, 2019, 33(4),

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Cobalt chloride (CoCl2) (complexes with Ethephon, AMCA-MIL53(Al), amino guanidine nitrate, supp…) ;  9 h, 90 °C
1.2 Solvents: Ethyl acetate
Reference
CoII Immobilized on Aminated Magnetic-Based Metal-Organic Framework: An Efficient Heterogeneous Nanostructured Catalyst for the C-O Cross-Coupling Reaction in Solvent-Free Conditions
Mohammadinezhad, Arezou; et al, Catalysis Letters, 2020, 150(2), 332-352

Production Method 17

Reaction Conditions
1.1 Catalysts: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone ,  Tetrahydrofuran ;  185 °C
Reference
Sodium Hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 18

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  1 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 5
Reference
Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature
Xiong, Wenzhang; et al, Journal of the American Chemical Society, 2022, 144(34), 15894-15902

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Acetic acid ,  Water
Reference
Thyroxine analogs. IV. Synthesis of aliphatic and alicyclic ethers of 3,5-diiodo-D-tyrosine
Jorgensen, Eugene C.; et al, Journal of Organic Chemistry, 1961, 26, 894-900

Production Method 20

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Reference
A convenient method for the preparation of 4-aryloxyphenols
Yeager, Gary W.; et al, Synthesis, 1991, (1), 63-8

Production Method 21

Reaction Conditions
1.1 Catalysts: Zinc Solvents: Dimethylformamide ;  2.5 min
Reference
Zinc-catalyzed Williamson ether synthesis in the absence of base
Paul, Satya; et al, Tetrahedron Letters, 2004, 45(48), 8825-8829

Production Method 22

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Iron oxide (Fe3O4) ;  48 h, 130 °C
Reference
Catalytic synthesis of diaryl ethers with magnetically recoverable Fe3O4 nanoparticles under solvent-free and ligand-free conditions
Feng, Cuilan; et al, Yingyong Huaxue, 2014, 31(5), 536-540

Production Method 23

Reaction Conditions
Reference
The role of stereoelectronic factors in the oxidation of phenols
Armstrong, David R.; et al, Tetrahedron Letters, 1983, 24(10), 1071-4

Production Method 24

Reaction Conditions
Reference
Inorganic and organic byproducts of the reactions between chlorite, activated carbon, and phenolic compounds
Karpel Vel Leitner, Nathalie; et al, Environmental Science and Technology, 1994, 28(2), 222-30

Production Method 25

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: trans-Di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Dimethylformamide ,  Water ;  30 min, 115 °C
Reference
Efficient Microwave-Assisted Pd-Catalyzed Hydroxylation of Aryl Chlorides in the Presence of Carbonate
Yu, Chao-Wu; et al, Organic Letters, 2012, 14(14), 3688-3691

Production Method 26

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid ,  Tetrafluoroboric acid Solvents: Ethanol ,  Water
Reference
A synthesis of dl-thyronine via 4-chloromethyl-4'-nitrodiphenyl ether
Southwick, Philip L.; et al, Journal of the American Chemical Society, 1953, 75, 5877-80

4-Phenoxyphenol Raw materials

4-Phenoxyphenol Preparation Products

4-Phenoxyphenol Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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4-Phenoxyphenol Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 4-Phenoxyphenol

4-Phenoxyphenol (CAS No. 831-82-3): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

4-Phenoxyphenol, identified by its chemical abstracts service number CAS No. 831-82-3, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic heterocyclic compound, featuring a phenoxy group attached to a phenol ring, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of bioactive molecules and synthetic intermediates.

The molecular structure of 4-Phenoxyphenol consists of two benzene rings connected by an oxygen atom, with one ring substituted by a hydroxyl group and the other by a phenoxy group. This configuration imparts a high degree of lipophilicity and reactivity, making it a versatile building block in organic synthesis. The compound's ability to participate in various chemical reactions, such as nucleophilic aromatic substitution and electrophilic aromatic substitution, allows for the facile introduction of diverse functional groups, enhancing its utility in medicinal chemistry.

In recent years, 4-Phenoxyphenol has been extensively studied for its potential applications in pharmaceuticals. Its structural motif is reminiscent of many bioactive compounds, including certain antimicrobial and anti-inflammatory agents. Research has demonstrated that derivatives of 4-Phenoxyphenol can exhibit significant biological activity, particularly against Gram-positive bacteria and fungi. This has led to investigations into its role as a precursor for novel antimicrobial agents, which are crucial in addressing the growing challenge of antibiotic resistance.

Moreover, the compound has shown promise in the development of photoactive materials. The presence of conjugated aromatic rings in 4-Phenoxyphenol allows it to absorb light across a broad spectrum, making it suitable for applications in organic electronics and photovoltaic devices. Recent studies have explored its use in the fabrication of organic light-emitting diodes (OLEDs) and photodetectors, where its ability to undergo efficient energy transfer and charge transport is highly advantageous.

The synthesis of 4-Phenoxyphenol can be achieved through several pathways, with one common method involving the reaction of phenol with epichlorohydrin in the presence of a base catalyst. This reaction proceeds via nucleophilic addition followed by elimination, yielding the desired phenoxyphenol derivative. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the phenoxy group onto a pre-formed phenolic scaffold, providing a more controlled synthetic route.

From an industrial perspective, 4-Phenoxyphenol serves as an important intermediate in the production of specialty chemicals and fine chemicals. Its stability under various reaction conditions makes it a reliable component in multi-step synthetic processes. Additionally, its compatibility with green chemistry principles has led to interest in its use as a sustainable alternative to more hazardous synthetic reagents.

The safety profile of 4-Phenoxyphenol is another critical aspect that has been thoroughly evaluated. While it does not exhibit acute toxicity at typical exposure levels, prolonged or repeated contact may require appropriate personal protective equipment (PPE) to minimize any potential health risks. Industrial handling guidelines recommend the use of gloves, goggles, and lab coats to ensure safe working conditions.

Environmental considerations also play a significant role in the application of 4-Phenoxyphenol. Studies have been conducted to assess its biodegradability and ecotoxicity. The compound's aromatic structure suggests moderate persistence in aquatic environments, necessitating responsible disposal practices to prevent environmental contamination. Effluent treatment systems designed to remove organic pollutants are recommended for industries utilizing this compound.

In conclusion, 4-Phenoxyphenol (CAS No. 831-82-3) is a multifaceted compound with diverse applications spanning pharmaceuticals, materials science, and industrial chemistry. Its unique structural features enable its use as a versatile intermediate in organic synthesis, while its biological activity opens new avenues for drug discovery. As research continues to uncover new possibilities for this compound, its significance in advancing chemical innovation is undeniable.

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